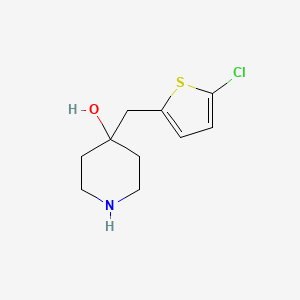![molecular formula C7H13NO B15319158 (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6S,7R)-3-Azabicyclo[420]octan-7-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azetidines, which are known for their strain-driven reactivity . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar cyclization reactions as those used in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,6S,7R)-3-Azabicyclo[420]octan-7-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
Medicinally, (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol has potential applications in the development of pharmaceuticals. Its unique structure may allow for the creation of drugs with specific target interactions, leading to more effective treatments with fewer side effects.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. Its reactivity and stability make it a valuable component in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidines: These compounds share a similar four-membered ring structure and exhibit strain-driven reactivity.
Pyrrolidines: These five-membered ring compounds are also structurally similar and are used in various chemical and medicinal applications.
Uniqueness
What sets (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol apart from similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are desired.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(1S,6S,7R)-3-azabicyclo[4.2.0]octan-7-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-4-8-2-1-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 |
Clé InChI |
JDDCKTAOAQPSNK-DSYKOEDSSA-N |
SMILES isomérique |
C1CNC[C@@H]2[C@H]1[C@@H](C2)O |
SMILES canonique |
C1CNCC2C1C(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)






